molecular formula C7H11BN2O4 B14110292 [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid

[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid

Cat. No.: B14110292
M. Wt: 197.99 g/mol
InChI Key: SEKZSBVAAXWUKQ-UHFFFAOYSA-N
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Description

[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an imidazole ring, which is further substituted with an ethoxycarbonyl and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid typically involves the reaction of an appropriate imidazole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction conditions usually include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.

    Substitution: The imidazole ring can undergo substitution reactions, where the ethoxycarbonyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and neutral to slightly basic pH to maintain the stability of the boronic acid group .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the imidazole ring can produce a wide range of functionalized imidazole derivatives.

Scientific Research Applications

[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, amines, and other nucleophiles, forming reversible covalent bonds. This property makes it useful in enzyme inhibition, where it can bind to the active site of an enzyme and block its activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid lies in its combination of an imidazole ring with a boronic acid group. This structure provides a versatile platform for various chemical modifications and interactions, making it more adaptable for specific applications compared to simpler boronic acid derivatives. The presence of the ethoxycarbonyl and methyl groups further enhances its reactivity and stability, making it a valuable reagent in both academic and industrial research .

Properties

Molecular Formula

C7H11BN2O4

Molecular Weight

197.99 g/mol

IUPAC Name

(2-ethoxycarbonyl-3-methylimidazol-4-yl)boronic acid

InChI

InChI=1S/C7H11BN2O4/c1-3-14-7(11)6-9-4-5(8(12)13)10(6)2/h4,12-13H,3H2,1-2H3

InChI Key

SEKZSBVAAXWUKQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N1C)C(=O)OCC)(O)O

Origin of Product

United States

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